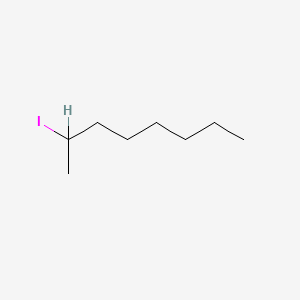

2-Iodooctane

Description

Significance of 2-Iodooctane as a Model Substrate in Mechanistic Organic Chemistry

The significance of this compound as a model substrate is most prominently demonstrated in the elucidation of the bimolecular nucleophilic substitution (Sₙ2) mechanism. Classic experiments have utilized optically active this compound to track the stereochemical fate of the carbon center during a substitution reaction.

One of the most elegant demonstrations of the Sₙ2 mechanism's stereochemistry involved the reaction of optically active this compound with radioactive iodide ions (*I⁻). ucl.ac.uk In these experiments, researchers simultaneously measured the rate of loss of optical activity (racemization) and the rate of incorporation of the radioactive iodide into the alkyl halide. ucl.ac.ukmsu.edu The key observation was that the rate of racemization was found to be twice the rate of isotopic exchange. ucl.ac.ukmsu.edu

This two-to-one ratio of the rates of racemization to substitution is a direct consequence of each substitution event occurring with a complete inversion of stereochemical configuration, a phenomenon known as Walden inversion. byjus.comwikipedia.org When a radioactive iodide ion displaces the non-radioactive iodide from a chiral this compound molecule via a backside attack, the product is the enantiomer of the starting material with a radioactive label. This single substitution event leads to the formation of one molecule of the inverted product. For racemization to occur, which is the formation of a 1:1 mixture of both enantiomers, for every molecule that undergoes inversion, one molecule of the original enantiomer must remain unreacted to form a racemic pair. Thus, the loss of optical activity proceeds at double the rate of the substitution. researchgate.nettennessee.edu

The table below presents data from a foundational study on the reaction of (+)-2-iodooctane with sodium iodide in acetone (B3395972), illustrating the relationship between the rate of racemization and the rate of isotopic exchange.

| Parameter | Value | Unit | Reference |

| Rate constant for racemization (k_a) | 2.62 ± 0.03 x 10⁻³ | M⁻¹sec⁻¹ | msu.edu |

| Rate constant for isotope exchange (k_ex) | 1.36 ± 0.11 x 10⁻³ | M⁻¹sec⁻¹ | msu.edu |

| Ratio (k_a / k_ex) | ~2 | dimensionless | msu.edu |

This interactive table summarizes the kinetic data that provided strong evidence for the Sₙ2 mechanism with complete inversion of configuration.

The photochemistry of this compound has also been a subject of investigation, revealing different mechanistic pathways depending on the solvent environment. acs.orgnih.gov In non-polar solvents like cyclopentane (B165970), the photoreactions of this compound proceed primarily through homolytic cleavage of the carbon-iodine bond, leading to radical intermediates. acs.orgnih.gov In contrast, in polar solvents such as methanol (B129727), the reaction proceeds predominantly through heterolytic pathways, forming ionic intermediates. acs.orgnih.gov The fraction of initially formed radical or ion pairs that lead to products, denoted by the F value, has been determined in various solvents. acs.org For instance, in methanol, over 53% of the photoreaction occurs via heterolytic pathways. acs.orgnih.gov In mixtures of acetonitrile (B52724) and water, approximately 90% of the reaction proceeds through the 2-octyl cation. researchgate.net

The following table summarizes the photochemical behavior of this compound in different solvents.

| Solvent | Predominant Reaction Pathway | Products | F Value | Reference |

| Cyclopentane | Homolytic | Octane (B31449), 7,8-dimethyltetradecane | Not specified | researchgate.netacs.org |

| Methanol | Heterolytic (>53%) | 1-octene (B94956), (E)-2-octene, (Z)-2-octene, 2-octanol (B43104), 3-octanol, 4-octanol | Not specified | researchgate.netacs.org |

| 2-Methyl-2-propanol | Homolytic | Not specified | Not specified | acs.org |

| Acetonitrile/Water | Heterolytic (~90% via 2-octyl cation) | 1-octene, (E)-2-octene, (Z)-2-octene, 2-octanol, 3-octanol, 4-octanol, N-(methylheptyl)acetamides | Increases with water content | researchgate.net |

This interactive table illustrates how the solvent environment dictates the photochemical reaction mechanism of this compound.

Historical Context of Stereochemical Investigations Utilizing this compound

The study of stereochemistry was a central theme in organic chemistry in the late 19th and early 20th centuries. In 1896, Paul Walden reported the conversion of one enantiomer of a compound into its mirror image through a series of reactions, a process that became known as the Walden cycle. wikipedia.org This discovery of the "Walden inversion" raised fundamental questions about the spatial course of substitution reactions. byjus.com For decades, the stereochemical outcome of a given substitution reaction could not be predicted with certainty, and it was unclear whether a reaction would proceed with retention, inversion, or racemization of the stereocenter. byjus.com

The groundbreaking work of Sir Christopher Ingold and Edward D. Hughes in the 1930s brought clarity to this area. illinois.edu They proposed the Sₙ1 and Sₙ2 mechanistic models to explain the kinetic and stereochemical observations in nucleophilic substitution reactions. nist.gov The Sₙ2 mechanism, characterized by bimolecular kinetics, was proposed to occur with a complete inversion of stereochemistry. psu.edu

The experiment utilizing optically active this compound and radioactive iodide, published in 1935, provided the definitive experimental proof for the stereochemical course of the Sₙ2 reaction. ucl.ac.ukmsu.edu This elegant study demonstrated that the rate of racemization was indeed twice the rate of substitution, a result that could only be explained by each substitution event proceeding with complete inversion of configuration. ucl.ac.ukmsu.edu This work was a cornerstone in the development of modern physical organic chemistry, providing a solid experimental foundation for the Sₙ2 mechanism and resolving the long-standing puzzle of the Walden inversion for this class of reactions. illinois.edu The choice of this compound was crucial due to its clear stereocenter and the availability of a radioactive isotope of its leaving group, allowing for the direct comparison of stereochemical and substitution rates.

Structure

3D Structure

Properties

IUPAC Name |

2-iodooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17I/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLOGTUFKZCFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870613 | |

| Record name | Octane, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid; Discolored by light; [Merck Index] Yellow to brown liquid; [Alfa Aesar MSDS] | |

| Record name | sec-Octyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.37 [mmHg] | |

| Record name | sec-Octyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

557-36-8 | |

| Record name | 2-Iodooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Octyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-IODOOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89710GTW4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Studies of 2 Iodooctane Reactivity

Nucleophilic Substitution Reactions

2-Iodooctane serves as a classic substrate for exploring the nuances of nucleophilic substitution, primarily proceeding via the SN2 pathway.

SN1 Reaction Pathways and Racemization Phenomena

The unimolecular nucleophilic substitution (SN1) reaction of this compound provides a classic example of carbocation-mediated chemistry. This pathway is characterized by a multi-step process involving the formation of a carbocation intermediate, which has significant implications for the stereochemical outcome of the reaction.

Carbocation Intermediate Formation and Stability

The initial and rate-determining step of an SN1 reaction is the spontaneous dissociation of the carbon-iodine bond in this compound to form a secondary octyl carbocation and an iodide ion. ucsd.eduyoutube.com This process is endothermic, requiring energy to break the covalent bond. youtube.com The formation of this carbocation is a key feature that distinguishes the SN1 from the SN2 mechanism. masterorganicchemistry.com

The stability of the resulting carbocation is a critical factor influencing the feasibility of the SN1 pathway. libretexts.org Carbocations are electron-deficient species with a positive charge on a carbon atom that has only six valence electrons. dalalinstitute.com Their stability is influenced by several factors:

Inductive Effects: Alkyl groups attached to the positively charged carbon are electron-donating and help to disperse the positive charge, thereby stabilizing the carbocation. libretexts.orgrutgers.edu A secondary carbocation, such as the one formed from this compound, is more stable than a primary carbocation but less stable than a tertiary carbocation. libretexts.orgmasterorganicchemistry.com

Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation, further distributing the positive charge. rutgers.edu

The geometry of the carbocation is trigonal planar, with the three groups attached to the positively charged carbon lying in the same plane at 120° angles to each other. libretexts.orglumenlearning.com This planar structure is achiral and has a significant impact on the stereochemistry of the reaction products. kau.edu.sa

Stereochemical Outcomes of SN1: Racemization and Partial Racemization

A hallmark of the SN1 reaction is the potential for racemization. mugberiagangadharmahavidyalaya.ac.in When an optically active starting material like (R)-2-iodooctane or (S)-2-iodooctane undergoes an SN1 reaction, the planar carbocation intermediate can be attacked by a nucleophile from either face with roughly equal probability. ucsd.eduutexas.edu

Attack from the front side (the same side from which the iodide leaving group departed) results in a product with retention of the original stereochemical configuration.

Attack from the back side results in a product with inversion of the stereochemical configuration.

If the nucleophilic attack occurs with equal probability from both sides, a 50:50 mixture of the two enantiomers is formed, known as a racemic mixture. ucsd.edudoubtnut.com This mixture is optically inactive. doubtnut.com

However, complete racemization is not always observed. Often, there is a slight preference for inversion of configuration, leading to partial racemization . This occurs because the departing leaving group (iodide ion) may temporarily remain in close proximity to the carbocation, forming an ion pair . mugberiagangadharmahavidyalaya.ac.in This ion pair can shield the front face of the carbocation from the incoming nucleophile, leading to a slightly higher proportion of attack from the back side and thus a slight excess of the inverted product. mugberiagangadharmahavidyalaya.ac.in The extent of racemization versus inversion can depend on factors such as the stability of the carbocation and the nature of the solvent. mugberiagangadharmahavidyalaya.ac.in More stable carbocations have a longer lifetime, allowing more time for the leaving group to diffuse away, which leads to a greater degree of racemization. mugberiagangadharmahavidyalaya.ac.in

Influence of Solvent Polarity and Protic Nature on SN1 Rates (Solvolysis)

The solvent plays a crucial role in SN1 reactions, particularly in a process called solvolysis , where the solvent itself acts as the nucleophile. lumenlearning.comlibretexts.org Polar protic solvents, such as water and alcohols, are particularly effective at promoting SN1 reactions for several reasons: lumenlearning.comquora.comlibretexts.org

Stabilization of the Transition State and Carbocation: The high polarity of these solvents helps to stabilize the charged species formed during the reaction. The dipole of the solvent molecules can interact with and stabilize the developing positive and negative charges in the transition state of the ionization step. quora.comwolfram.com Furthermore, the solvent molecules can solvate and stabilize the resulting carbocation and the leaving group. lumenlearning.comquora.com

Hydrogen Bonding: Protic solvents, which can donate hydrogen bonds, are especially good at solvating the leaving group (anion), further facilitating its departure. quora.com

Increasing the polarity of the solvent generally increases the rate of SN1 reactions because it lowers the activation energy of the rate-determining ionization step. wolfram.comstackexchange.com For example, the solvolysis of an alkyl halide will be faster in a more polar protic solvent like water compared to a less polar one like ethanol (B145695). lumenlearning.com

Carbocation Rearrangements and Product Distribution

A significant characteristic of reactions involving carbocation intermediates is their propensity to undergo rearrangements to form a more stable carbocation. libretexts.orglumenlearning.comlibretexts.org Although the secondary carbocation formed from this compound is relatively stable, rearrangements are a possibility if a more stable carbocation can be formed. These rearrangements typically occur via:

Hydride Shift: A hydrogen atom from an adjacent carbon migrates with its bonding electrons to the positively charged carbon. libretexts.orglumenlearning.com

Alkyl Shift: An alkyl group from an adjacent carbon migrates with its bonding electrons. libretexts.orgmasterorganicchemistry.com

These shifts, often referred to as 1,2-shifts, result in the formation of a new, more stable carbocation, which then reacts with the nucleophile. dalalinstitute.commasterorganicchemistry.com This can lead to a mixture of products, with the rearranged product often being the major one. libretexts.org For instance, photolysis of this compound in acetonitrile-water mixtures has been shown to produce not only 2-octanol (B43104) but also 3- and 4-octanols, indicating the occurrence of carbocation rearrangements. researchgate.net

Competition Between SN1 and SN2 Mechanisms in this compound Reactions

For a secondary alkyl halide like this compound, both SN1 and SN2 reaction pathways are possible, and they often compete with each other. mugberiagangadharmahavidyalaya.ac.inpbworks.com The dominant mechanism is determined by a combination of factors, including the nature of the substrate, the strength and concentration of the nucleophile, and the properties of the solvent. spcmc.ac.in

Factors Governing Mechanistic Dominance (Substrate, Nucleophile, Solvent)

The following table summarizes the key factors that influence whether the reaction of this compound proceeds primarily through an SN1 or SN2 mechanism:

| Factor | Favors S | Favors S | Rationale for this compound |

| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary | As a secondary halide, this compound is at a mechanistic crossroads, susceptible to both pathways. pbworks.comspcmc.ac.in |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, CN⁻) | The reaction is highly dependent on the nucleophile used. A strong nucleophile will favor the S |

| Solvent | Polar Protic (e.g., water, methanol) | Polar Aprotic (e.g., acetone (B3395972), DMSO) | Polar protic solvents stabilize the carbocation intermediate, favoring S |

For example, the reaction of this compound with sodium iodide in acetone proceeds via an SN2 mechanism. doubtnut.com Acetone is a polar aprotic solvent, and the iodide ion is a strong nucleophile. doubtnut.com Conversely, solvolysis of this compound in a polar protic solvent like ethanol would favor the SN1 pathway. spcmc.ac.in In some cases, a mixture of products from both mechanisms can be observed, indicating a "borderline" condition where both pathways are competitive. spcmc.ac.in

Elimination Reactions

E1 Reaction Pathways and Carbocation Intermediates

The E1 (Elimination, Unimolecular) reaction is a stepwise process that involves the formation of a carbocation intermediate. libretexts.orgmasterorganicchemistry.com This pathway is particularly relevant for secondary alkyl halides like this compound, especially under conditions that favor ionization. mugberiagangadharmahavidyalaya.ac.inpressbooks.pub

The E1 mechanism for this compound proceeds in two main steps. libretexts.orgpsiberg.com The initial and rate-determining step is the spontaneous dissociation of the carbon-iodine bond, where the iodine atom departs with the bonding electrons to form an iodide ion and a secondary octyl carbocation. libretexts.orgpressbooks.pub This step is unimolecular, meaning its rate depends only on the concentration of the this compound substrate. masterorganicchemistry.compressbooks.pub

The stability of the resulting carbocation is a crucial factor influencing the reaction rate. mugberiagangadharmahavidyalaya.ac.inpsiberg.com The secondary carbocation formed from this compound is more stable than a primary carbocation but less stable than a tertiary one. khanacademy.org Once the carbocation is formed, a weak base, which can be the solvent (solvolysis), abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon. libretexts.orgpressbooks.pub The electrons from the C-H bond then form a new pi bond, resulting in the formation of an alkene. libretexts.org In the case of the 2-octyl carbocation, deprotonation can occur from either carbon 1 or carbon 3, leading to a mixture of octene isomers.

E1 reactions are often in competition with SN1 (Substitution, Nucleophilic, Unimolecular) reactions because they share the same initial rate-determining step: the formation of a carbocation intermediate. libretexts.orgmasterorganicchemistry.comyoutube.com Once the 2-octyl carbocation is formed, it can either be attacked by a nucleophile to give a substitution product (SN1 pathway) or lose a proton to form an alkene (E1 pathway). mugberiagangadharmahavidyalaya.ac.inutdallas.edu

The reaction conditions play a significant role in determining the ratio of substitution to elimination products. pressbooks.publibretexts.org Factors such as the nature of the solvent, the strength of the base/nucleophile, and the temperature influence the outcome. Weakly nucleophilic and weakly basic conditions, often using the solvent as the reagent (e.g., in ethanol or water), favor a mixture of SN1 and E1 products. pressbooks.publibretexts.org Higher temperatures tend to favor the E1 pathway over the SN1 pathway because elimination reactions generally have a higher activation energy and are more entropically favored. psiberg.com

Interplay of Substitution and Elimination Pathways in this compound Reactions

The balance between substitution (SN1/SN2) and elimination (E1/E2) is a central theme in the reactivity of this compound. As a secondary alkyl halide, this compound can undergo all four of these reaction types depending on the specific conditions. pressbooks.publibretexts.org

Under conditions with a strong, non-bulky nucleophile, the SN2 mechanism may dominate. However, with a strong, bulky base, the E2 mechanism is favored. When the conditions involve a weak nucleophile and a weak base, as is typical for solvolysis, the SN1 and E1 pathways compete. libretexts.org The shared carbocation intermediate is the key to this competition. mugberiagangadharmahavidyalaya.ac.inyoutube.com The solvent can act as a nucleophile, leading to an SN1 product, or as a base, leading to an E1 product. psiberg.comutdallas.edu For this compound, this means that reactions in a solvent like methanol (B129727) can yield both 2-methoxyoctane (B1652639) (SN1 product) and a mixture of octenes (E1 products).

Photochemical Transformations of this compound

The study of the photochemistry of this compound reveals different reaction pathways involving radical and ionic intermediates upon absorption of light energy. deepdyve.comacs.org

Homolytic vs. Heterolytic Cleavage Pathways

When this compound is subjected to photochemical conditions, the carbon-iodine bond can break in two distinct ways: homolytically or heterolytically. maricopa.edubyjus.comlibretexts.org

Homolytic Cleavage (Homolysis): This process involves the even breaking of the C-I bond, where each atom retains one of the bonding electrons. byjus.com This results in the formation of a neutral 2-octyl radical and an iodine radical. maricopa.edu Homolysis is typically favored in non-polar solvents and can be induced by specific wavelengths of light, such as laser-induced photochemistry at 266 nm in methanol. researchgate.netresearchgate.net

Heterolytic Cleavage (Heterolysis): In this pathway, the C-I bond breaks unevenly, with the more electronegative iodine atom taking both bonding electrons. byjus.com This generates a 2-octyl carbocation and an iodide ion. vedantu.com Heterolysis is favored in polar solvents, which can stabilize the resulting ions. nih.gov For instance, lamp-induced photochemistry of this compound is reported to be largely ionic. researchgate.netresearchgate.net

The choice between these two cleavage pathways is highly dependent on the solvent polarity. researchgate.net Polar solvents like acetonitrile-water mixtures favor the formation of ion pairs through heterolytic cleavage, while nonpolar solvents like cyclopentane (B165970) promote the formation of radical pairs via homolytic cleavage.

Formation and Reactivity of Octyl Radical and Ion Pair Intermediates

The intermediates formed during the photolysis of this compound—the 2-octyl radical and the 2-octyl cation (as part of an ion pair)—exhibit distinct reactivities that lead to different product distributions.

Octyl Radical: The 2-octyl radical formed via homolysis can undergo several reactions. In nonpolar solvents, radical pair recombination to regenerate the starting material or coupling reactions can occur. In solvents like cyclopentane, a significant portion of the reaction can lead to the formation of octane (B31449).

Ion Pair Intermediates: The 2-octyl cation, typically existing as an ion pair with the iodide anion, is the key intermediate in the heterolytic pathway. umons.ac.benih.gov Studies in acetonitrile-water mixtures show that the reaction proceeds predominantly through the 2-octyl cation. researchgate.net This cation can then react with the solvent molecules. In acetonitrile-water mixtures, the cation reacts with water to form various octanols (2-, 3-, and 4-octanol) and with acetonitrile (B52724) to form N-alkylacetamides. researchgate.netresearchgate.net The major products observed in these polar solvents are typically elimination products: 1-octene (B94956), (E)-2-octene, and (Z)-2-octene, arising from the deprotonation of the octyl cation. researchgate.netresearchgate.net

Research has shown that in acetonitrile-water mixtures, approximately 90% of the reaction occurs via the 2-octyl cation, with smaller contributions from the 2-octyl radical (2–4%) and a 2-octyl carbene (4–6%). researchgate.net The solvent composition influences the fate of these intermediates.

Below is a table summarizing the photochemical reactivity of this compound under different conditions.

| Reaction Pathway | Conditions | Intermediates | Major Products |

| Homolysis | 266 nm light in methanol | 2-Octyl radical, Iodine radical | 1-Octene, (E/Z)-2-octene |

| Ion Pair Formation | Acetonitrile-water mixtures | 2-Octyl cation, Iodide ion | 1-Octene, (E/Z)-2-octene, 2-Octanol, N-alkylacetamides |

| Radical Pair Recombination | Nonpolar solvents (e.g., cyclopentane) | 2-Octyl radical, Iodine radical | Octane |

Generation and Reactivity of Carbene Intermediates

The photolysis of this compound can lead to the formation of various reactive intermediates, including carbocations, radicals, and carbenes, with the specific pathway being influenced by factors such as solvent polarity and the wavelength of light used. Deuterium (B1214612) labeling studies have provided evidence for the generation of 2-octyl carbene as a minor intermediate in the photoreaction of this compound. researchgate.netresearchgate.net

In acetonitrile-water mixtures, analysis of the reaction of 2-deuterio-2-iodooctane revealed that approximately 4–6% of the reaction proceeds through a 2-octyl carbene intermediate. researchgate.netresearchgate.net A notable characteristic of this carbene is its selective reactivity; it was observed to react with acetonitrile but not with water. researchgate.netresearchgate.net This selective reactivity leads to the formation of N-alkylacetamides as minor products. researchgate.net The formation of 1-octene is attributed to a 1,2-hydride shift within the carbene intermediate.

The generation of carbenes is not limited to photochemical methods. They can also be produced from various precursors like diazoalkanes or by the reduction of gem-dihalides. nih.gov Modern synthetic methods have also explored the generation of carbenes from common aldehydes, which can then participate in a variety of chemical transformations. nih.gov In the broader context of carbene chemistry, transition metals are often employed to catalyze carbene insertion and cyclopropanation reactions. sci-hub.sedicp.ac.cn Theoretical studies have been instrumental in understanding the mechanisms of these transition-metal-catalyzed carbene transformations. sci-hub.se

Solvent Polarity and Viscosity Effects on Photoreaction Outcomes

The solvent environment plays a critical role in directing the photochemical reaction pathways of this compound, primarily by influencing the nature of the intermediates formed. acs.orgresearchgate.netnih.gov The polarity of the solvent is a key determinant in whether the reaction proceeds through homolytic (radical-based) or heterolytic (ion-based) cleavage of the carbon-iodine bond. researchgate.netacs.orgresearchgate.netnih.gov

In non-polar solvents like cyclopentane and in the gas phase, the photoreaction of this compound occurs exclusively through homolytic reactions, leading to the formation of radical pairs. acs.orgresearchgate.netnih.gov Conversely, in polar solvents such as methanol, the reaction is predominantly heterolytic, with over 53% of the reaction proceeding through ionic intermediates. acs.orgresearchgate.netnih.gov Similarly, in acetonitrile, a polar solvent, the photoreaction is almost entirely heterolytic, with less than 1.6% attributed to homolytic pathways. tennessee.edu

The interplay between solvent polarity and the nature of the intermediates is further highlighted in studies using acetonitrile-water mixtures. In these mixtures, the photolysis of this compound leads primarily to products derived from the 2-octyl cation, with estimates suggesting this pathway accounts for approximately 90% of the reaction. researchgate.netresearchgate.net

A parameter, F, is used to denote the fraction of the initially formed radical pair or ion pair that proceeds to form products. acs.orgresearchgate.net It has been observed that in highly polar solvents, there are fewer "escape" products, and a greater portion of the intermediate returns to the reactant state, resulting in lower F values. tennessee.edu In contrast, reactions that proceed via radical pairs tend to have higher F values, indicating a greater tendency for the intermediates to escape the solvent cage and form products. tennessee.edu

Table 1: Effect of Solvent on the Photoreaction Pathway of this compound

| Solvent | Polarity | Dominant Reaction Pathway | Intermediate |

|---|---|---|---|

| Gas Phase | Non-polar | Homolytic | Radical Pair |

| Cyclopentane | Non-polar | Homolytic | Radical Pair |

| Methanol | Polar | Heterolytic (>53%) | Ion Pair |

| Acetonitrile | Polar | Heterolytic (~98%) | Ion Pair |

| Acetonitrile-Water | High | Heterolytic (~90%) | 2-Octyl Cation |

This table summarizes data from multiple studies on the photoreactivity of this compound in different solvent environments. researchgate.netresearchgate.netacs.orgresearchgate.netnih.govtennessee.edu

Deuterium Labeling Studies for Mechanistic Delineation

Deuterium labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific hydrogen atoms. symeres.comnih.gov In the study of this compound, the use of deuterated substrates such as 2-deuterio-2-iodooctane and 1,1,1-trideuterio-2-iodooctane has provided significant insights into the photoreaction pathways. acs.orgresearchgate.net

Deuterium labeling has also been employed to understand the stereochemistry of reactions. For instance, in a classic study, the reaction of optically active this compound with radioactive iodide showed that the rate of racemization was double the rate of iodine exchange, confirming that each substitution event proceeds with an inversion of configuration. mydisser.com

Furthermore, deuterium labeling is crucial for investigating kinetic isotope effects, which can help in determining the rate-limiting steps of a reaction. symeres.com While not extensively detailed for this compound in the provided context, the principle remains a fundamental tool in mechanistic chemistry. researchgate.netresearchgate.net The synthesis of these labeled compounds can be achieved through various methods, including the use of isotope-containing precursors or through hydrogen/deuterium exchange reactions. symeres.com

Electrochemical Reduction of this compound

The electrochemical reduction of this compound, particularly at mercury cathodes in dimethylformamide (DMF), has been studied to understand its electron transfer processes and the subsequent reactions of the generated intermediates. researchgate.net

Stepwise Electron Transfer Mechanisms

The electrochemical reduction of this compound in dimethylformamide with tetraalkylammonium perchlorates as the supporting electrolyte displays a distinct stepwise electron transfer process. researchgate.net Pulse polarography of this compound reveals two separate reduction waves of equal height. researchgate.net

The first wave corresponds to a one-electron transfer that cleaves the carbon-iodine bond, generating a sec-octyl radical and an iodide ion. researchgate.net The second wave represents the further reduction of this sec-octyl radical by another electron to form the corresponding sec-octyl carbanion. researchgate.net This two-step process is a key feature for some alkyl iodides under these conditions. uantwerpen.be In contrast, 2-bromooctane (B146060) undergoes a single two-electron reduction to the carbanion, as the radical is reduced more readily than the parent molecule. researchgate.netuantwerpen.be

This stepwise reduction allows for potential-dependent control over the primary reactive intermediate generated at the electrode surface, enabling the selective formation of either radicals or carbanions. acs.org

Generation and Fate of Sec-Octyl Radicals and Carbanions

The stepwise electrochemical reduction of this compound allows for the selective generation and study of sec-octyl radicals and carbanions depending on the applied potential. researchgate.netacs.org

At potentials corresponding to the first reduction wave, one-electron cleavage of the carbon-iodine bond leads to the formation of sec-octyl radicals. researchgate.net These radicals, stabilized at the mercury cathode, can undergo several subsequent reactions: researchgate.net

Disproportionation: The radicals can disproportionate to yield a mixture of octane and octenes (1-octene and 2-octene). researchgate.net

Coupling: They can couple to form 7,8-dimethyltetradecane. researchgate.net

Reaction with Mercury: The radicals can react with the mercury electrode to form di-sec-octylmercury. researchgate.net

When the reduction is carried out at potentials on the second wave, the sec-octyl radicals formed are immediately reduced further to sec-octyl carbanions. researchgate.net The primary fate of these carbanions is protonation by residual water in the solvent, which produces octane. researchgate.net Additionally, the hydroxide (B78521) ions generated from the protonation can promote the E2 dehydrohalogenation of the starting this compound, leading to the formation of octenes. researchgate.net

Even at the more negative potentials of the second wave, a small amount of di-sec-octylmercury is still formed, indicating that the reduction still proceeds through the sec-octyl radical intermediate. researchgate.net

Product Analysis: Octane, Octenes, and Organomercury Compounds

The analysis of the products from the large-scale electrolysis of this compound at a mercury cathode provides clear evidence for the competing pathways of the radical and carbanion intermediates. The distribution of these products is highly dependent on the potential at which the electrolysis is conducted. researchgate.net

At the potential of the first reduction wave (-1.80 V vs. SCE): The primary products are those derived from the sec-octyl radical. The major product is di-sec-octylmercury, with significant amounts of octane and octenes (from disproportionation) and 7,8-dimethyltetradecane (from coupling). researchgate.net

At the potential of the second reduction wave (-2.30 V vs. SCE): The product distribution shifts significantly towards those derived from the sec-octyl carbanion. Octane, formed from the protonation of the carbanion, becomes the main product. researchgate.net The yield of octenes also increases, largely due to the E2 elimination of the starting material promoted by hydroxide ions. researchgate.net The formation of di-sec-octylmercury and 7,8-dimethyltetradecane is substantially reduced but still present, confirming the intermediacy of the radical. researchgate.net

The addition of a proton donor, such as water, to the electrolysis at the second wave potential suppresses the E2 elimination pathway, leading to an increased yield of octane and a decreased yield of octenes. researchgate.net

Table 2: Product Distribution from the Electrochemical Reduction of this compound at a Mercury Cathode in DMF

| Product | Formation Pathway |

|---|---|

| Octane | Radical disproportionation; Carbanion protonation |

| 1-Octene & 2-Octene | Radical disproportionation; E2 elimination of starting material |

| 7,8-Dimethyltetradecane | Radical coupling |

| Di-sec-octylmercury | Reaction of radical with mercury electrode |

This table summarizes the products and their formation pathways from the electrochemical reduction of this compound. researchgate.net

Role of Proton Donors in Directing Reaction Pathways

The electrochemical reduction of this compound is a stepwise process that initially forms a sec-octyl radical, followed by reduction to the sec-octyl carbanion. researchgate.net The ultimate products of this reaction are significantly influenced by the presence and nature of proton donors.

In environments with limited proton availability, the sec-octyl radicals can undergo several transformations. These include disproportionation to yield octane and octenes (1-octene or 2-octene), coupling to form 7,8-dimethyltetradecane, or reaction with a mercury cathode to produce di-sec-octylmercury. researchgate.net When the reduction proceeds to the sec-octyl carbanion, this species can abstract a proton from residual water in the solvent to form octane. Concurrently, hydroxide ions generated in the process can promote E2 elimination of the starting this compound, leading to the formation of octenes. researchgate.net

The introduction of an excess of a proton donor, such as water or diethyl malonate, fundamentally alters the reaction pathway. researchgate.net The proton donor effectively quenches the sec-octyl carbanion, leading to a higher yield of octane. researchgate.net This rapid protonation outcompetes the hydroxide-promoted E2 elimination reaction, thereby suppressing the formation of octenes. researchgate.net

While these findings are based on the electrochemical reduction of this compound, related studies on the catalytic reduction of 1-iodooctane (B127717) by nickel(I) salen further underscore the critical role of proton donors. In that system, the addition of proton donors like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or phenol (B47542) dramatically increased the yield of octane at the expense of the dimer, hexadecane. indiana.edu This highlights a general principle where proton donors can intercept intermediate species, redirecting the reaction from coupling or elimination pathways towards simple reduction products.

Organometallic Reactions Involving this compound

This compound serves as a key substrate in various organometallic reactions, particularly those involving nickel catalysts. These reactions are fundamental to the formation of new carbon-carbon bonds.

Stoichiometric Reactions with Acylnickel(II) Complexes

The reactivity of acylnickel(II) complexes with this compound has been systematically investigated to understand the mechanism of ketone formation. In a representative study, the aroylnickel(II) complex, (dtbbpy)NiII(C(O)tolyl)(Br) (where dtbbpy is 4,4′-di-tert-butyl-2,2′-bipyridine), was reacted with this compound. nih.govnih.govacs.org This stoichiometric reaction resulted in the formation of the corresponding cross-ketone product in a 60% yield. nih.govnih.govacs.org

A notable side product in this reaction is dioctyl ketone. nih.govacs.org The formation of this symmetrical ketone suggests a competing reaction pathway. The presence of a chemical reductant like zinc flake was found to increase the amount of dioctyl ketone, indicating that it may promote decarbonylation of the acylnickel complex followed by coupling with this compound. nih.govacs.org However, the addition of zinc did not improve the selectivity for the desired cross-ketone. nih.govacs.org

These stoichiometric studies provide insight into the elementary steps of cross-electrophile coupling reactions and are crucial for optimizing catalytic systems.

Catalytic Carbonylative Coupling of Alkyl Iodides

The insights gained from stoichiometric reactions have been translated into catalytic processes. The successful coupling of the aroylnickel(II) complex with this compound led to the development of a catalytic carbonylative coupling reaction. nih.govnih.gov Specifically, this involved the nickel-catalyzed carbonylative coupling of bromoarenes with primary bromoalkanes, achieving an average yield of 60% over six examples. nih.govnih.gov

In related research, the carbonylative coupling of aryl iodides with this compound has been explored. acs.org Using a (bpy)NiBr2 catalyst (where bpy is bipyridine), the reaction yielded the corresponding ketone in a range of 35-42%. acs.org This demonstrates the feasibility of using this compound as a coupling partner in nickel-catalyzed carbonylation reactions to synthesize unsymmetrical ketones.

The following table summarizes the yield of the cross-ketone product from the reaction of an acylnickel(II) complex with this compound.

| Reactants | Catalyst/Complex | Product | Yield | Reference |

| (dtbbpy)NiII(C(O)tolyl)(Br) + this compound | None (Stoichiometric) | Cross-ketone | 60% | nih.govacs.org |

| Aryl Iodide + this compound + CO | (bpy)NiBr2 | Aryl-octyl-ketone | 35-42% | acs.org |

Oxidative Addition and Reductive Elimination Principles in this compound Chemistry

The reactions involving this compound with nickel complexes are underpinned by the fundamental organometallic principles of oxidative addition and reductive elimination. scribd.comlibretexts.orglibretexts.org

Oxidative Addition: This is typically the initial step in a catalytic cycle, where the low-valent metal center (e.g., Ni(0)) reacts with the alkyl halide (this compound). The C-I bond of this compound is cleaved, and both the octyl group and the iodide add to the metal center. This process increases the oxidation state and coordination number of the metal, for example, from Ni(0) to a Ni(II) species. scribd.comlibretexts.org This step is crucial for activating the otherwise unreactive C(sp³)-I bond.

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. scribd.comlibretexts.orglibretexts.org From a higher oxidation state intermediate, such as an acyl-octyl-nickel(II) complex, the desired ketone product is formed by creating a new carbon-carbon bond between the acyl and octyl ligands. The two groups are eliminated from the metal center, which is reduced back to its initial low-valent state (e.g., Ni(0)), allowing it to re-enter the catalytic cycle. libretexts.orglibretexts.org For reductive elimination to occur, the ligands to be coupled must typically be in a cis-position relative to each other on the metal center. libretexts.org

These two processes, oxidative addition and reductive elimination, are the cornerstones of many cross-coupling reactions, including the carbonylative coupling of this compound to form ketones. libretexts.org

Advanced Synthetic Methodologies and Applications of 2 Iodooctane

Chiral Synthesis and Enantiomeric Control

The presence of a chiral center at the second carbon atom makes 2-iodooctane an important molecule for investigating stereoselective reactions and for the synthesis of enantiomerically pure compounds.

Utilization of Optically Active this compound in Stereoselective Transformations

Optically active this compound is frequently used as a model substrate in stereoselective transformations, particularly in nucleophilic substitution reactions. The stereochemical outcome of these reactions provides fundamental insights into reaction mechanisms.

A classic example is the reaction of an enantiomerically pure form of this compound, such as (S)-2-iodooctane, with sodium iodide (NaI) in an acetone (B3395972) solvent. doubtnut.com This reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. A key characteristic of the Sₙ2 mechanism is the inversion of configuration at the chiral center, as the nucleophile attacks the carbon atom from the side opposite to the leaving group. askfilo.com

In this specific case, the incoming nucleophile is an iodide ion (I⁻), and the leaving group is also an iodide ion. doubtnut.com When an iodide ion attacks (S)-2-iodooctane, it results in the formation of (R)-2-iodooctane. doubtnut.com Because the product, (R)-2-iodooctane, is also susceptible to attack by iodide ions, a subsequent Sₙ2 reaction can occur, converting it back to (S)-2-iodooctane. This process of repeated inversion of configuration leads to the gradual formation of an equal mixture of both (S) and (R) enantiomers. doubtnut.comyoutube.com This 50:50 mixture is known as a racemic mixture, which is optically inactive. doubtnut.com Consequently, the initially optically active solution loses its optical activity over time. askfilo.com This process, known as racemization, demonstrates the stereospecific nature of the Sₙ2 reaction.

Table 1: Stereochemical Pathway of this compound Racemization

| Starting Material | Nucleophile | Solvent | Mechanism | Intermediate Product | Final State | Optical Activity |

|---|---|---|---|---|---|---|

| (S)-2-Iodooctane | I⁻ (from NaI) | Acetone | Sₙ2 | (R)-2-Iodooctane | Racemic Mixture | Lost |

Strategies for Enantiopure Iodooctane Synthesis and Derivatization

The synthesis of enantiopure this compound is crucial for its application as a chiral starting material. The most common strategies involve using a precursor that is already enantiomerically pure. Commercially available (R)- or (S)-2-octanol is a typical starting point.

The conversion of a chiral alcohol to a chiral alkyl iodide can be achieved through several methods that proceed with a defined stereochemical outcome, typically inversion of configuration. One common approach is a modified Appel reaction, using triphenylphosphine (B44618), iodine, and a mild base like imidazole. Another reliable method involves a two-step process:

Conversion to a Sulfonate Ester: The chiral 2-octanol (B43104) is first reacted with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine. This reaction converts the hydroxyl group into a good leaving group (tosylate or mesylate) without affecting the configuration of the chiral center.

Nucleophilic Substitution: The resulting sulfonate ester is then treated with an iodide salt, such as sodium iodide in acetone. This is an Sₙ2 reaction where the iodide ion displaces the sulfonate group, leading to a complete inversion of stereochemistry. For example, (R)-2-octanol would be converted to (S)-2-iodooctane.

Once synthesized, enantiopure this compound can be derivatized through various nucleophilic substitution reactions to create a wide range of other chiral compounds, where the stereochemistry of the product is directly controlled by the starting material.

Investigation of Chiral Hypervalent Iodine Reagents in Asymmetric Synthesis Relevant to Alkyl Halides

Hypervalent iodine compounds are attractive reagents in organic synthesis because they are mild, non-toxic, and environmentally friendly alternatives to heavy metal-based reagents. nih.govacs.org When these reagents are made chiral, they can be used to induce asymmetry in chemical reactions, a field that has seen remarkable growth. nih.govbohrium.com

While not always used for the direct synthesis of simple alkyl halides like this compound, chiral hypervalent iodine reagents are pivotal in a variety of asymmetric transformations that are relevant to the functionalization of molecules, including those containing alkyl halide moieties. researchgate.net These reagents can be used in either stoichiometric or catalytic amounts to produce enantioenriched molecules. nih.gov

Research in this area has focused on designing new chiral iodine compounds and optimizing their stereoelectronic properties to improve enantioselectivity. acs.org Examples of their applications include:

Asymmetric Oxidations: Chiral hypervalent iodine reagents are effective in various asymmetric oxidative functionalizations. bohrium.com

α-Oxytosylation: They have been successfully used in the α-oxytosylation of ketones, a reaction that installs a functional group next to a carbonyl, creating a new chiral center. acs.org

Dearomatization Reactions: These reagents can facilitate asymmetric dearomatization reactions, transforming flat aromatic compounds into three-dimensional chiral structures. researchgate.net

The development of chiral hypervalent iodine-catalyzed reactions remains a challenging but rewarding field in asymmetric organocatalysis, offering powerful tools for constructing complex chiral molecules. researchgate.net

Green Chemistry Approaches in this compound Reactions

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For reactions involving this compound, key areas of focus include maximizing atom economy and minimizing solvent use.

Maximizing Atom Economy in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org The formula is:

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100% libretexts.org

A higher atom economy signifies a more sustainable process with less waste generation. jocpr.comwordpress.com Many traditional reactions used in the synthesis of alkyl halides like this compound have poor atom economy. For instance, the synthesis of this compound from 2-octanol using triphenylphosphine (PPh₃) and iodine (I₂) generates triphenylphosphine oxide (Ph₃PO) as a significant byproduct, substantially lowering the atom economy.

Table 2: Atom Economy Comparison for a Hypothetical Synthesis of this compound

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| Substitution (Appel-type) | 2-Octanol + PPh₃ + I₂ | This compound | Ph₃PO + HI | ~45% |

| Substitution (from Tosylate) | 2-Octyl Tosylate + NaI | This compound | Sodium Tosylate | ~53% |

| Addition (Ideal) | 1-Octene (B94956) + HI | this compound | None | 100% |

As shown in the table, addition reactions are inherently 100% atom-economical as all reactant atoms are incorporated into the product. libretexts.org In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. wikipedia.org Designing synthetic routes that favor addition or rearrangement reactions over substitutions is a key goal in green chemistry.

Solvent-Free Reaction Conditions and Mechanochemical Activation

Reducing or eliminating the use of volatile organic solvents is another cornerstone of green chemistry. Solvent-free reactions not only prevent pollution but can also reduce costs and simplify purification processes. Mechanochemistry is a powerful technique that enables reactions to proceed in the solid state, often without any solvent, by using mechanical energy (e.g., grinding or ball-milling) to activate the reactants. rsc.orgnii.ac.jp

This approach offers several advantages:

Reduced Waste: Eliminates the need for solvent purchase, purification, and disposal.

Increased Efficiency: Reactions can be significantly faster than their solution-based counterparts. rsc.org

Novel Reactivity: Mechanical activation can sometimes lead to products that are inaccessible through traditional solution-phase reactions. nii.ac.jp

While the direct mechanochemical synthesis of this compound is not widely documented, the principles have been successfully applied to a vast range of organic reactions, including the synthesis of various organic compounds and nanocomposites. mdpi.comrsc.org For instance, mechanochemical methods have been developed for the one-step, solvent-free synthesis of metal iodates and for C-N coupling reactions. nii.ac.jpresearchgate.net The application of these solvent-free techniques to nucleophilic substitutions for preparing alkyl halides like this compound represents a promising area for future green chemistry research.

Microwave-Assisted Organic Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate a wide range of chemical transformations. researchgate.net This method utilizes microwave irradiation to heat reaction mixtures, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. rsc.orgoatext.com The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. scispace.com

In the context of this compound synthesis, microwave irradiation can be effectively employed in the conversion of 2-octanol to this compound. While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the principles can be applied from similar transformations. For instance, the reaction of alcohols with an iodine source, often in the presence of a dehydrating agent, can be significantly expedited.

A notable application is the microwave-assisted synthesis of alkyl iodides from the corresponding tosylates, which can be prepared from alcohols. This solvent-free approach offers high efficiency and is particularly useful for generating alkyl iodides in situ.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Alkyl Iodides

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes rsc.org |

| Energy Consumption | High | Low |

| Product Yield | Moderate to High | Often Higher rsc.org |

| Solvent Use | Often requires high-boiling solvents | Can be performed solvent-free |

| Purity of Product | May require extensive purification | Generally higher purity |

This table provides a generalized comparison based on typical outcomes in microwave-assisted organic synthesis.

Development of Environmentally Benign Catalytic Systems

The development of "green" or environmentally benign catalytic systems is a cornerstone of modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. These systems often involve the use of non-toxic, recyclable catalysts and environmentally friendly solvents like water. rsc.org

For the synthesis of this compound and other alkyl iodides, several green catalytic approaches have been explored. One such method involves the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with sodium iodide in acetonitrile (B52724). cmu.edu This system provides a mild and efficient one-pot conversion of alcohols to iodides. Cerium(III) chloride is a relatively cheap, non-toxic, and water-tolerant Lewis acid, making it an attractive alternative to more hazardous reagents. cmu.edu

Another approach utilizes iodine as a catalyst in conjunction with a green oxidant like hydrogen peroxide in water. rsc.org This method is highly atom-economical, meaning that a large proportion of the atoms from the reactants are incorporated into the final product, thus minimizing waste.

Electrochemical methods also present a clean and green alternative for reactions involving alkyl iodides. rsc.org An electrochemical "redox-relay" system can generate carbon-centered radicals from alkyl iodides under benign conditions, using air and electricity as promoters in an aqueous medium. rsc.org This technique avoids the use of toxic tin reagents commonly employed in radical reactions. rsc.org

Key Features of Environmentally Benign Catalytic Systems for Alkyl Iodide Synthesis:

Use of non-toxic and inexpensive catalysts: Examples include cerium(III) chloride and molecular iodine. rsc.orgcmu.edu

Employment of green solvents: Water is an ideal solvent for many of these reactions. rsc.org

High atom economy: Maximizing the incorporation of reactant atoms into the final product. rsc.org

Mild reaction conditions: Often proceeding at or near room temperature and pressure.

Recyclability of catalysts: Reducing waste and cost.

These green catalytic systems offer significant advantages over traditional methods, which often rely on stoichiometric reagents that are toxic and produce substantial waste.

Preparation of Specialized Derivatives from this compound

This compound serves as a versatile precursor for the synthesis of a variety of specialized organic molecules. Its reactivity, particularly the susceptibility of the carbon-iodine bond to nucleophilic substitution, allows for the introduction of diverse functional groups.

Synthesis of Fluorine-Containing Analogues and Derivatives

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. sigmaaldrich.com Fluorinated compounds often exhibit enhanced metabolic stability and increased lipophilicity, making them valuable in pharmaceutical and materials science. arkat-usa.org

While direct fluorination of alkanes is challenging, this compound can be converted to its fluorine-containing analogue, 2-fluorooctane, through nucleophilic substitution reactions, commonly known as Finkelstein reactions. acs.org In this reaction, the iodide is displaced by a fluoride (B91410) ion. Various fluoride sources can be employed, such as silver fluoride, potassium fluoride, or more modern fluorinating agents.

The choice of fluorinating agent and reaction conditions is crucial to achieve good yields and minimize side reactions, such as elimination. A range of N-F fluorinating agents have been developed for their ease of handling and effectiveness. researchgate.netnih.gov

The synthesis of more complex fluorine-containing derivatives can also be achieved. For instance, halofluorination of an alkene, followed by reaction with a nucleophile derived from this compound (e.g., an organocuprate), could potentially be used to synthesize more complex fluorinated structures. beilstein-journals.org

Formation of Substituted Malonic Esters

The malonic ester synthesis is a classic and highly effective method for the preparation of carboxylic acids. wikipedia.orguobabylon.edu.iq This reaction involves the alkylation of a malonic ester, such as diethyl malonate, with an alkyl halide. This compound is a suitable alkylating agent for this purpose.

The reaction proceeds via the deprotonation of the α-carbon of the malonic ester by a base, typically sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbon of this compound in an Sₙ2 reaction, displacing the iodide and forming a C-C bond. libretexts.orgyoutube.com The resulting substituted malonic ester can then be hydrolyzed and decarboxylated to yield a substituted acetic acid. wikipedia.org

Table 2: General Reaction Scheme for the Formation of Diethyl (Octan-2-yl)malonate

| Reactant 1 | Reactant 2 | Base | Product |

| Diethyl malonate | This compound | Sodium ethoxide | Diethyl (octan-2-yl)malonate |

This table illustrates the key components of the malonic ester synthesis using this compound.

The efficiency of this alkylation is subject to the typical constraints of Sₙ2 reactions, where secondary halides like this compound react, though potentially slower than primary halides. libretexts.org Competing elimination reactions can also occur.

Alkyl Hydroperoxide Synthesis

Alkyl hydroperoxides are important organic compounds that find use as initiators in polymerization reactions and as intermediates in organic synthesis. A convenient method for the synthesis of secondary alkyl hydroperoxides involves the twofold alkylation of 1,1-dihydroperoxides. nih.gov

In a specific application, this compound has been used in the synthesis of 2-octyl hydroperoxide. unl.edu However, the direct alkylation of a gem-dihydroperoxide with a secondary iodide like this compound using silver oxide or base catalysis proved to be unsuccessful. nih.gov A more effective approach involves the conversion of this compound to a more reactive electrophile, such as an alkyl triflate. The resulting secondary triflate readily undergoes alkylation with the dihydroperoxide in the presence of a base like potassium tert-butoxide. nih.gov

The resulting bisperoxyacetal is then deprotected under acidic conditions to yield the desired 2-octyl hydroperoxide. nih.govunl.edu

Table 3: Synthesis of 2-Octyl Hydroperoxide Intermediate via Alkylation

| Dihydroperoxide Substrate | Electrophile from this compound | Base | Product (Yield) | Reference |

| Cyclododecanone 1,1-dihydroperoxide | 2-Octyl triflate | KOtBu | Bisperoxyacetal (53%) | nih.gov |

This methodology provides a viable route to secondary alkyl hydroperoxides from secondary alkyl iodides like this compound, showcasing the utility of this compound in the synthesis of specialized peroxide derivatives. nih.govunl.edu

Advanced Spectroscopic and Computational Analysis in 2 Iodooctane Research

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopy serves as a fundamental tool for probing the molecular properties of 2-iodooctane. Different regions of the electromagnetic spectrum provide unique insights into its structure, bonding, and behavior during chemical reactions.

Rotational spectroscopy is a high-resolution technique that provides exceedingly accurate information about the geometry of molecules in the gas phase. nih.govnih.gov By measuring the transition frequencies between quantized rotational energy levels, the principal moments of inertia and, consequently, the precise three-dimensional structure of a molecule can be determined. nih.govuva.es While a specific rotational spectrum for this compound is not extensively documented in the literature, detailed studies on smaller, analogous iodoalkanes like 2-iodobutane (B127507) offer significant insight into the methodologies and expected findings.

Research on 2-iodobutane using jet-pulsed Fourier transform microwave spectroscopy has successfully identified and characterized multiple conformers that arise from rotations about the C-C single bonds. nih.govgoettingen-research-online.de For 2-iodobutane, three distinct conformers—gauche (g), anti (a), and a second gauche (g')—were observed. nih.gov The analysis yielded precise rotational constants, centrifugal distortion constants, and, crucially, the nuclear quadrupole coupling tensor for the iodine atom, which provides information about the electronic environment around the C-I bond. nih.govgoettingen-research-online.de Isotopic substitution with ¹³C allowed for the determination of the carbon backbone structure. nih.gov This type of detailed conformational analysis is directly applicable to this compound, which would be expected to have a significantly more complex conformational landscape due to its longer alkyl chain.

Table 1: Experimentally Determined Rotational and Iodine Nuclear Quadrupole Coupling Constants (MHz) for Conformers of 2-Iodobutane

| Parameter | Gauche (g) Conformer | Anti (a) Conformer | Gauche' (g') Conformer |

|---|---|---|---|

| A | 4872.4853(12) | 7338.4550(23) | 4897.6698(15) |

| B | 1339.1171(4) | 1083.5659(4) | 1319.4975(5) |

| C | 1195.1477(4) | 1017.3061(4) | 1184.2274(5) |

| χaa | -1245.923(10) | -1549.991(16) | -1249.494(12) |

| χbb - χcc | -405.004(18) | 115.11(3) | -383.05(2) |

Data sourced from a study on 2-iodobutane, which serves as an analogue for this compound. nih.govgoettingen-research-online.de

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for real-time reaction monitoring. americanpharmaceuticalreview.comirdg.orgmdpi.com These methods probe the vibrational modes of molecules, which are sensitive to changes in bonding and structure. mdpi.com In reactions involving this compound, IR and Raman spectroscopy can track the disappearance of reactants and the appearance of products by monitoring characteristic vibrational bands. uib.no

The C-I stretching vibration in iodoalkanes typically appears in the far-infrared region (around 500-600 cm⁻¹). Monitoring the intensity of this peak can provide a direct measure of the consumption of this compound during a reaction, such as a nucleophilic substitution or an elimination reaction. Concurrently, the appearance of new peaks corresponding to the products, such as the C=C stretch (around 1650 cm⁻¹) for an alkene product or a C-O stretch (around 1100 cm⁻¹) for an ether or alcohol product, can be monitored. mt.com

These techniques are particularly advantageous for in-situ monitoring because they can often be performed non-invasively using fiber-optic probes immersed directly in the reaction mixture. americanpharmaceuticalreview.comresearchgate.net This provides real-time kinetic data without the need for sampling and quenching, which might alter the reaction composition. researchgate.net While IR is based on the absorption of light by vibrating dipoles, Raman spectroscopy is a scattering technique that works well for symmetric bonds and in aqueous media where IR is often hampered by strong water absorption. irdg.orgmt.com This makes them complementary techniques for studying a wide range of reaction conditions. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules, including their stereochemistry. acs.org For chiral molecules like this compound, NMR is crucial for determining the stereochemical outcome of reactions. For instance, in a nucleophilic substitution reaction, ¹H and ¹³C NMR can distinguish between inversion of configuration (characteristic of an Sₙ2 mechanism) and racemization (indicative of an Sₙ1 mechanism involving a planar carbocation intermediate).

Studies on the reactions of iodoalkanes have utilized NMR to measure reaction rates and elucidate mechanistic pathways. researchgate.net For example, the reaction between 1-iodobutane (B1219991) and 1,4-diazabicyclo[2.2.2]octane (DABCO) was monitored using NMR to determine the rates of both the first and second substitution reactions at different temperatures, allowing for the calculation of activation parameters. researchgate.net Similar studies could be applied to this compound to understand how its secondary structure affects reactivity compared to primary iodoalkanes. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry in complex products by measuring through-space proximity of protons. rsc.org

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules by measuring the mass-to-charge ratio (m/z) of their ions. bath.ac.uk When coupled with a separation technique like Gas Chromatography (GC-MS), it is a workhorse for identifying the products of organic reactions. dguv.de

In studies involving this compound, GC-MS analysis would be used to separate and identify the various products formed, such as octane (B31449), 1-octene (B94956), and 2-octenes, as demonstrated in the electrochemical reduction of this compound. researchgate.net The fragmentation pattern of the molecular ion in the mass spectrometer provides structural clues that help confirm the identity of the products. dguv.de

Beyond simple product identification, mass spectrometry can offer profound mechanistic insights. nih.govacs.org By using soft ionization techniques, it is sometimes possible to detect transient intermediates that are captured from the reaction mixture. In more advanced applications like tandem mass spectrometry (MS/MS), a specific ion (e.g., a suspected intermediate or product) can be isolated, fragmented, and its fragments analyzed to provide detailed structural information. scioninstruments.comenovatia.com This can help piece together complex reaction pathways. For example, electrospray ionization mass spectrometry has been used to identify the active transmetalating species in Negishi cross-coupling reactions, revealing the involvement of higher-order zincate species. core.ac.uk

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing unambiguous evidence for reaction mechanisms when combined with spectroscopy. numberanalytics.comias.ac.in In this method, an atom in a reactant molecule is replaced with one of its heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H) for hydrogen or carbon-13 (¹³C) for carbon. wikipedia.orgsigmaaldrich.com

In Mass Spectrometry: The mass difference is easily detected. A study on the electrochemical reduction of this compound involved the specific synthesis of 1,1,1,3,3-pentadeuterio-2-iodooctane to help elucidate the mechanism. researchgate.net The change in the mass of the products and fragments would reveal where the deuterium atoms reside after the reaction.

In NMR Spectroscopy: While ¹H NMR is "silent" to deuterium, ¹³C NMR would show changes in splitting patterns, and ²H NMR could be used directly. Isotopic substitution can help simplify complex spectra or track the position of the label. sigmaaldrich.com

In Vibrational Spectroscopy (IR/Raman): The change in mass affects the vibrational frequency of bonds. For example, a C-D stretch appears at a much lower frequency (around 2100-2200 cm⁻¹) than a C-H stretch (around 2900-3000 cm⁻¹). This shift allows for the clear tracking of a specific hydrogen atom's fate during a reaction. masterorganicchemistry.com

In Rotational Spectroscopy: Isotopic substitution of an atom changes the moments of inertia of the molecule, causing a predictable shift in the rotational spectrum. This is a standard method used to determine the precise position of that atom in the molecular structure, as was done for the ¹³C isotopologues of 2-iodobutane. nih.gov

Classic experiments, such as those demonstrating the Sₙ2 mechanism, have used isotopic labeling to show that the rate of racemization is twice the rate of isotopic incorporation, confirming the inversion of stereochemistry with each substitution event. Similarly, labeling studies are crucial in distinguishing between different elimination pathways, such as E2 and E1cB. masterorganicchemistry.com

Table 2: Application of Spectroscopic Techniques in the Study of this compound and Analogues

| Spectroscopic Technique | Information Obtained | Specific Application Example |

|---|---|---|

| Rotational Spectroscopy | Precise 3D structure, conformational analysis, electronic environment of atoms. | Determination of rotational constants and structure for different conformers of 2-iodobutane. nih.gov |

| Infrared & Raman | Real-time reaction kinetics, identification of functional groups, detection of intermediates. | Monitoring the disappearance of C-X bonds and appearance of C=C bonds during elimination reactions. americanpharmaceuticalreview.comuib.no |

| NMR Spectroscopy | Stereochemical assignment, structural elucidation of products, reaction pathway analysis. | Measuring kinetic rates of iodoalkane substitution reactions and determining product stereochemistry. researchgate.netrsc.org |

| Mass Spectrometry | Molecular weight, product identification, structural information from fragmentation. | Identifying octane and octene isomers as products in the electrochemical reduction of this compound. researchgate.net |

| Isotopic Labeling | Tracing atomic pathways, elucidating reaction mechanisms. | Using deuterated this compound to probe reduction mechanisms; using ¹³C to determine backbone structure. nih.govresearchgate.net |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry are vital complements to experimental studies, providing insights that are often difficult or impossible to obtain through experiment alone. it4i.cz Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the properties and reactivity of molecules like this compound. uni-giessen.de

Key applications in the context of this compound research include:

Conformational Analysis: Computational methods can predict the geometries and relative energies of the various possible conformers of this compound. This is essential for interpreting complex experimental spectra, such as rotational spectra, by providing theoretical predictions of rotational constants for different stable structures. frontiersin.org

Prediction of Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts, IR vibrational frequencies, and Raman spectra. Comparing these predicted spectra with experimental results helps to confirm structural assignments. For example, computed IR frequencies for different conformers can aid in assigning bands in an experimental spectrum. nih.gov